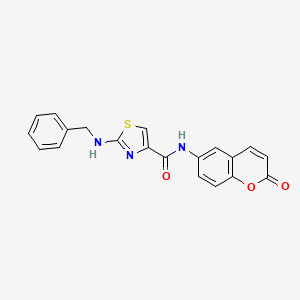![molecular formula C15H16N4O2S B12181055 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12181055.png)
3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling of Indole and Thiadiazole Rings: The indole and thiadiazole rings are coupled through a condensation reaction, often using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: Functionalized indole derivatives with various substituents.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The indole and thiadiazole rings are known to exhibit various biological properties, including antimicrobial, antifungal, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound is used in the development of new materials with unique properties
作用機序
The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the thiadiazole ring can form coordination complexes with metal ions. These interactions can modulate various biological pathways, leading to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(1H-indol-1-yl)-N-[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Similar structure but with an ethyl group instead of a methoxymethyl group.
3-(1H-indol-1-yl)-N-[(2Z)-5-(hydroxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The uniqueness of 3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its specific combination of functional groups. The presence of the methoxymethyl group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
特性
分子式 |
C15H16N4O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-indol-1-yl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H16N4O2S/c1-21-10-14-17-18-15(22-14)16-13(20)7-9-19-8-6-11-4-2-3-5-12(11)19/h2-6,8H,7,9-10H2,1H3,(H,16,18,20) |
InChIキー |
BXGJHWOIYDMNMT-UHFFFAOYSA-N |
正規SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B12180972.png)


![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12180983.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181009.png)
![2-[ethyl({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12181011.png)

![1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12181017.png)
![1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B12181022.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B12181044.png)
![7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione](/img/structure/B12181045.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine](/img/structure/B12181050.png)
![2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12181060.png)
